2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide
Description
2-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone linked to a 1,3-thiazole ring substituted with a 2-chlorobenzyl group. Its molecular formula is C₁₇H₁₂Cl₂N₂OS, with a molecular weight of 363.26 g/mol . The compound’s structure features:
- A 2-chlorobenzoyl group (electron-withdrawing chloro substituent at the ortho position of the benzene ring).
- A 1,3-thiazole core (a five-membered heterocycle containing nitrogen and sulfur).
- A 2-chlorobenzyl substituent on the thiazole’s 5-position, enhancing lipophilicity and steric bulk.
This compound is primarily utilized in pharmaceutical research as a chemical intermediate for developing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation . Its structural motifs are common in antimicrobial, anticancer, and anti-inflammatory agents due to the thiazole ring’s versatility in drug design .
Properties
IUPAC Name |
2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-7-3-1-5-11(14)9-12-10-20-17(23-12)21-16(22)13-6-2-4-8-15(13)19/h1-8,10H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBSGIYCMBBWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Scientific Research Applications
2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound enhances lipophilicity and steric hindrance, favoring membrane permeability and target binding in hydrophobic pockets . A nitro group on the thiazole () increases electrophilicity, making the compound a substrate for nitroreductases in anaerobic pathogens .
Heterocycle Modifications: Replacing the thiazole with a 1,3,4-thiadiazole () alters hydrogen-bonding capacity and aromaticity, impacting interactions with enzymes like kinases .
Crystallographic and Computational Insights
- The target compound’s amide linkage and thiazole ring facilitate planar molecular conformations, critical for π-π stacking in crystal lattices and protein binding .
- X-ray diffraction studies of analogs (e.g., ) reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing crystal packing and influencing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
